1-Chloromethylpyrene
Overview
Description
1-Chloromethylpyrene is an organic compound with the molecular formula C17H11Cl. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a chloromethyl group attached to the pyrene ring. This compound is known for its mutagenic properties and has been extensively studied for its potential genotoxic effects .
Mechanism of Action
Target of Action
1-Chloromethylpyrene (1-CMP) is a complex compound with a molecular formula of C17H11Cl It is known to be a model mutagen and toxin related to the ultimate electrophiles derived from benzo[a]pyrene and 1-nitropyrene .
Mode of Action
As a model mutagen and toxin, it is likely to interact with dna or proteins, leading to mutations or toxic effects .
Biochemical Pathways
Given its mutagenic and toxic properties, it is likely to interfere with dna replication and protein synthesis .
Pharmacokinetics
A study has shown that 1-cmp can induce gene mutation in skin dna after a single topical treatment . This suggests that 1-CMP can be absorbed through the skin and distributed to the site of action.
Result of Action
It has been evaluated as a model mutagen and toxin, suggesting that it can cause mutations and toxic effects at the molecular and cellular levels .
Action Environment
It is known that the compound can induce gene mutation in skin dna after a single topical treatment , suggesting that the route of administration and the local environment at the site of application can influence its action.
Biochemical Analysis
Biochemical Properties
It is known to be a direct-acting bacterial mutagen . This suggests that it can interact with enzymes, proteins, and other biomolecules, potentially altering their function or structure.
Cellular Effects
1-Chloromethylpyrene has been shown to have significant effects on cells. It is a potent skin toxin, determined by its activity as a mitogen to mouse skin and its contact allergenicity . It has proven to be negative in vivo in both a mouse bone marrow micronucleus test and a rat stomach UDS assay .
Molecular Mechanism
It is known to be mutagenic to Salmonella, suggesting that it may interact with DNA and potentially cause mutations
Temporal Effects in Laboratory Settings
It is known that this compound was inactive in a mouse bone marrow micronucleus assay when administered by gavage, probably due to hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloromethylpyrene can be synthesized through the chloromethylation of pyrene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the chloromethyl group.
Catalyst: Zinc chloride is commonly used to promote the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Chloromethylpyrene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products:
Substitution: Derivatives such as 1-azidomethylpyrene or 1-thiomethylpyrene.
Oxidation: Products like 1-pyrenemethanol or 1-pyrene carboxylic acid.
Reduction: 1-Methylpyrene.
Scientific Research Applications
1-Chloromethylpyrene has several scientific research applications, including:
Mutagenicity Studies: It is used as a model compound to study the mutagenic and genotoxic effects of polycyclic aromatic hydrocarbons.
Carcinogenicity Research: The compound is employed in studies investigating the mechanisms of skin carcinogenesis and contact allergenicity.
Chemical Synthesis: It serves as a precursor for the synthesis of various pyrene derivatives used in material science and organic electronics
Comparison with Similar Compounds
1-Bromomethylpyrene: Similar in structure but contains a bromomethyl group instead of a chloromethyl group.
1-Methylpyrene: Lacks the halogen atom and is less reactive compared to 1-Chloromethylpyrene.
1-Pyrenemethanol: Contains a hydroxymethyl group instead of a chloromethyl group and is used in different chemical applications
Uniqueness: this compound is unique due to its high reactivity and ability to form DNA adducts, making it a valuable compound for studying mutagenesis and carcinogenesis. Its chloromethyl group provides a versatile site for further chemical modifications, allowing the synthesis of a wide range of derivatives for various research applications .
Properties
IUPAC Name |
1-(chloromethyl)pyrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNXSXOJYGSNQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148597 | |
Record name | 1-Chloromethylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086-00-6 | |
Record name | 1-(Chloromethyl)pyrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloromethylpyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001086006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1086-00-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133487 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Chloromethylpyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloromethylpyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-CHLOROMETHYLPYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7AEW53FE3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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